Cas no 2418714-15-3 ((9H-fluoren-9-yl)methyl N-(3-amino-5-ethynyl-2,4,6-trimethylphenyl)methylcarbamate)

(9H-Fluoren-9-yl)methyl N-(3-amino-5-ethynyl-2,4,6-trimethylphenyl)methylcarbamate is a specialized carbamate derivative featuring a fluorenylmethyl (Fmoc) protecting group and an ethynyl-substituted aromatic amine. Its key advantages include selective reactivity due to the ethynyl functionality, enabling applications in click chemistry and bioconjugation. The Fmoc group provides orthogonal protection for amines, facilitating controlled deprotection under mild basic conditions. The trimethylphenyl scaffold enhances steric stability, making it suitable for controlled synthetic modifications. This compound is particularly valuable in peptide synthesis, polymer chemistry, and materials science, where precise functional group manipulation is required. Its structural features ensure compatibility with a range of coupling strategies while maintaining stability under typical reaction conditions.
(9H-fluoren-9-yl)methyl N-(3-amino-5-ethynyl-2,4,6-trimethylphenyl)methylcarbamate structure
2418714-15-3 structure
商品名:(9H-fluoren-9-yl)methyl N-(3-amino-5-ethynyl-2,4,6-trimethylphenyl)methylcarbamate
CAS番号:2418714-15-3
MF:C27H26N2O2
メガワット:410.507546901703
CID:5679455
PubChem ID:165773521

(9H-fluoren-9-yl)methyl N-(3-amino-5-ethynyl-2,4,6-trimethylphenyl)methylcarbamate 化学的及び物理的性質

名前と識別子

    • 2418714-15-3
    • (9H-fluoren-9-yl)methyl N-[(3-amino-5-ethynyl-2,4,6-trimethylphenyl)methyl]carbamate
    • EN300-26631663
    • (9H-fluoren-9-yl)methyl N-(3-amino-5-ethynyl-2,4,6-trimethylphenyl)methylcarbamate
    • インチ: 1S/C27H26N2O2/c1-5-19-16(2)24(18(4)26(28)17(19)3)14-29-27(30)31-15-25-22-12-8-6-10-20(22)21-11-7-9-13-23(21)25/h1,6-13,25H,14-15,28H2,2-4H3,(H,29,30)
    • InChIKey: YATNNWUZDAQNRJ-UHFFFAOYSA-N
    • ほほえんだ: O(C(NCC1C(C)=C(C#C)C(C)=C(C=1C)N)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 410.199428076g/mol
  • どういたいしつりょう: 410.199428076g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 31
  • 回転可能化学結合数: 6
  • 複雑さ: 662
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.2
  • トポロジー分子極性表面積: 64.4Ų

(9H-fluoren-9-yl)methyl N-(3-amino-5-ethynyl-2,4,6-trimethylphenyl)methylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26631663-1g
(9H-fluoren-9-yl)methyl N-[(3-amino-5-ethynyl-2,4,6-trimethylphenyl)methyl]carbamate
2418714-15-3
1g
$0.0 2023-09-12
Enamine
EN300-26631663-1.0g
(9H-fluoren-9-yl)methyl N-[(3-amino-5-ethynyl-2,4,6-trimethylphenyl)methyl]carbamate
2418714-15-3 95.0%
1.0g
$0.0 2025-03-20

(9H-fluoren-9-yl)methyl N-(3-amino-5-ethynyl-2,4,6-trimethylphenyl)methylcarbamate 関連文献

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(9H-fluoren-9-yl)methyl N-(3-amino-5-ethynyl-2,4,6-trimethylphenyl)methylcarbamateに関する追加情報

Compound CAS No. 2418714-15-3: (9H-fluoren-9-yl)methyl N-(3-amino-5-ethynyl-2,4,6-trimethylphenyl)methylcarbamate

The compound with CAS No. 2418714-15-3, named (9H-fluoren-9-yl)methyl N-(3-amino-5-ethynyl-2,4,6-trimethylphenyl)methylcarbamate, is a highly specialized organic compound with significant potential in advanced chemical research and applications. This compound is characterized by its unique structure, which combines a fluorenylmethyl group with a substituted phenyl group bearing amino and ethynyl functionalities. The fluorenylmethyl moiety is known for its stability and versatility in various chemical reactions, while the substituted phenyl group introduces additional reactivity and functional diversity.

Recent studies have highlighted the importance of such compounds in the field of drug delivery systems. The fluorenylmethyl group has been shown to enhance the bioavailability of certain drugs by improving their solubility and permeability. Additionally, the presence of the ethynyl group in the phenyl ring allows for further functionalization through click chemistry, enabling the creation of complex molecular architectures with tailored properties. This makes the compound a valuable building block in medicinal chemistry and materials science.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the preparation of the fluorenylmethyl group through Friedel-Crafts alkylation and the functionalization of the phenyl ring with amino and ethynyl groups via nucleophilic aromatic substitution. Recent advancements in catalytic systems have significantly improved the yield and purity of this compound, making it more accessible for large-scale applications.

In terms of applications, this compound has shown promise in several areas. In drug delivery systems, it serves as a versatile linker for attaching therapeutic agents to targeting ligands. Its ability to undergo reversible bond formation under specific conditions makes it ideal for stimuli-responsive drug release systems. Furthermore, its fluorenylmethyl group exhibits strong fluorescence properties, which can be exploited in bioimaging applications.

Another area where this compound has garnered attention is in materials science. The combination of its rigid fluorene core and flexible ethynyl functionalities allows for the creation of self-assembled monolayers with unique electronic properties. These monolayers have potential applications in organic electronics, such as field-effect transistors and light-emitting diodes.

Recent research has also explored the use of this compound in biotechnology. Its amino-substituted phenyl group enables interaction with biomolecules such as proteins and nucleic acids, making it a candidate for biosensor development. By incorporating this compound into sensor platforms, researchers have demonstrated highly sensitive detection of analytes such as metal ions and small organic molecules.

In conclusion, (9H-fluoren-9-yl)methyl N-(3-amino-5-ethynyl-2,4,6-trimethylphenyl)methylcarbamate (CAS No. 2418714-15-3) is a multifaceted compound with wide-ranging applications across various scientific disciplines. Its unique structure and functional groups make it an invaluable tool in drug delivery, materials science, and biotechnology. As research continues to uncover new potential uses for this compound, its role in advancing these fields is expected to grow significantly.

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